molecular formula C15H23NO B215495 N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

货号 B215495
分子量: 233.35 g/mol
InChI 键: PGIISYITGKRICR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications.

作用机制

CR845 acts as a selective kappa opioid receptor agonist, binding to these receptors in the central nervous system and producing analgesic effects. Unlike other opioid receptor agonists, CR845 does not produce euphoria or respiratory depression, making it a safer alternative for pain management. Additionally, CR845 has been shown to reduce the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
CR845 has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug cravings and withdrawal symptoms in individuals with opioid addiction. In clinical trials, CR845 has been shown to alleviate pruritus in patients with chronic kidney disease and cholestasis. Additionally, CR845 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

实验室实验的优点和局限性

CR845 has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor. However, its short half-life and poor oral bioavailability may limit its use in certain experiments. Additionally, the lack of a standardized dose-response relationship for CR845 may make it difficult to compare results across different studies.

未来方向

Future research on CR845 may focus on its potential therapeutic applications in other fields of medicine, such as depression and anxiety. Additionally, further investigation into the mechanism of action of CR845 may provide insights into its analgesic effects and potential for reducing drug cravings and withdrawal symptoms. Finally, the development of more stable and bioavailable formulations of CR845 may increase its potential for clinical use.

合成方法

The synthesis of CR845 involves the reaction of cyclopentylamine with 2-(2,6-dimethylphenoxy)ethyl chloride in the presence of a base, followed by purification through column chromatography. This method has been optimized to produce high yields of pure CR845.

科学研究应用

CR845 has shown potential therapeutic applications in various fields of medicine, including pain management, addiction, and pruritus. Its kappa opioid receptor agonist activity has been shown to produce analgesic effects without the undesirable side effects of other opioid receptor agonists. Additionally, CR845 has been investigated for its potential to reduce drug cravings and withdrawal symptoms in individuals struggling with addiction. It has also been studied for its ability to alleviate pruritus, or severe itching, in patients with conditions such as chronic kidney disease and cholestasis.

属性

产品名称

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

分子式

C15H23NO

分子量

233.35 g/mol

IUPAC 名称

N-[2-(2,6-dimethylphenoxy)ethyl]cyclopentanamine

InChI

InChI=1S/C15H23NO/c1-12-6-5-7-13(2)15(12)17-11-10-16-14-8-3-4-9-14/h5-7,14,16H,3-4,8-11H2,1-2H3

InChI 键

PGIISYITGKRICR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

规范 SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。